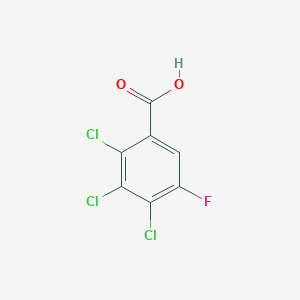

2,3,4-Trichloro-5-fluorobenzoic acid

Description

Historical Context and Discovery

The discovery and development of this compound emerged from the broader historical context of halogenated aromatic compound research that began in the late 19th and early 20th centuries. The systematic investigation of halogenated benzoic acids gained momentum as chemists recognized the profound effects that halogen substituents could exert on the reactivity and properties of aromatic carboxylic acids. The specific compound with Chemical Abstracts Service number 115549-04-7 was developed as part of comprehensive studies aimed at understanding the electronic and steric effects of multiple halogen substitutions on benzoic acid derivatives.

The historical development of this compound is intrinsically linked to advances in pharmaceutical chemistry, particularly in the synthesis of quinolone carboxylic acids with enhanced antibacterial properties. Research documented in patent literature from the 1980s and 1990s demonstrates that halogenated benzoic acid derivatives, including this compound, served as crucial intermediates in the cyclo-acylation processes used to synthesize highly effective antibacterial agents. This historical context establishes the compound's emergence from practical pharmaceutical needs rather than purely academic curiosity.

The systematic nomenclature and characterization of this compound reflects the evolution of chemical naming conventions for polyhalogenated aromatics. The International Union of Pure and Applied Chemistry name precisely describes the substitution pattern, with chlorine atoms positioned at the 2-, 3-, and 4-positions and fluorine at the 5-position relative to the carboxylic acid group at position 1. This naming system represents the culmination of decades of work to establish clear, unambiguous identification methods for complex halogenated compounds.

Significance in Organic Chemistry

This compound occupies a position of considerable significance in organic chemistry due to its unique electronic properties and synthetic utility. The presence of four halogen substituents on the benzene ring creates a highly electron-deficient aromatic system that exhibits distinctive reactivity patterns compared to less substituted benzoic acid derivatives. The compound's electron-withdrawing nature, quantified by a calculated LogP value of 3.45, indicates substantial lipophilicity that influences both its chemical behavior and biological activity.

The synthetic importance of this compound extends to its role as a versatile building block for complex organic molecules. The carboxylic acid functional group provides multiple reaction pathways, including esterification, amidation, and conversion to acid chlorides for subsequent acylation reactions. Research has demonstrated that the acid chloride derivative, 2,3,4-trichloro-5-fluorobenzoyl chloride, can be synthesized through standard chlorination procedures and serves as a highly reactive acylating agent. This transformation represents a critical step in many synthetic sequences aimed at constructing pharmaceutical intermediates.

The compound's significance is further enhanced by its stability under standard laboratory conditions, with a predicted boiling point of 335.9 degrees Celsius at 760 millimeters of mercury and a flash point of 156.9 degrees Celsius. These thermal properties make it suitable for a wide range of synthetic transformations that require elevated temperatures. The low vapor pressure of 0.0 millimeters of mercury at 25 degrees Celsius indicates minimal volatility, which is advantageous for handling and storage considerations in synthetic applications.

Position in Halogenated Benzoic Acid Classification

Within the broader classification of halogenated benzoic acids, this compound represents a highly substituted member of this important chemical family. Comparative analysis with related compounds reveals the unique position this molecule occupies in terms of substitution pattern and resulting properties. For instance, 2,3,5-trichlorobenzoic acid, which lacks the fluorine substituent, exhibits a molecular weight of 225.456 grams per mole and different physical properties, including a melting point range of 166-167 degrees Celsius.

The inclusion of fluorine at the 5-position distinguishes this compound from purely chlorinated analogs and introduces specific electronic effects associated with the high electronegativity of fluorine. This mixed halogenation pattern creates a compound with properties intermediate between purely chlorinated and purely fluorinated benzoic acids. The calculated density of 1.7 grams per cubic centimeter reflects the significant contribution of multiple heavy halogen atoms to the molecular mass and physical properties.

Structural comparison with other mixed halogenated benzoic acids demonstrates the systematic nature of halogen substitution effects. The compound 3-chloro-2-fluorobenzoic acid, which contains fewer halogen substituents, has a molecular weight of 174.56 grams per mole and exhibits different reactivity patterns due to the reduced number of electron-withdrawing groups. This comparison illustrates how the progressive addition of halogen substituents influences both physical properties and chemical reactivity in predictable ways.

The classification extends to consideration of regioisomers and related substitution patterns. The specific 2,3,4-trichloro-5-fluoro substitution pattern creates a unique electronic environment that differs significantly from other possible arrangements of the same substituents. This positional specificity is crucial for applications requiring precise electronic tuning of the aromatic system, particularly in pharmaceutical applications where subtle structural differences can dramatically affect biological activity.

Research Significance and Applications Overview

The research significance of this compound stems from its multifaceted applications across various domains of chemistry and materials science. Contemporary research has identified this compound as a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting bacterial infections. The compound's role in cyclo-acylation processes for quinolone synthesis has been extensively documented, with specific applications in developing antibacterial agents with enhanced potency and spectrum of activity.

Materials science research has explored the utility of this compound in the development of advanced polymeric materials and specialty chemicals. The unique combination of electronic properties imparted by the mixed halogen substitution pattern makes it suitable for applications requiring specific dielectric properties or chemical resistance. The high density of 1.7 grams per cubic centimeter and thermal stability indicated by the high boiling point make it attractive for incorporation into high-performance materials.

Recent applications have extended to the field of fluorine chemistry, where this compound serves as a starting material for the synthesis of more complex fluorinated compounds. The presence of the fluorine substituent provides opportunities for selective functionalization reactions that can introduce additional fluorine-containing groups or modify the existing substitution pattern. This capability is particularly valuable in pharmaceutical research, where fluorine incorporation often enhances metabolic stability and bioavailability of drug candidates.

Environmental chemistry research has also investigated this compound in the context of halogenated organic pollutants and their degradation pathways. Understanding the behavior of highly halogenated aromatic compounds like this compound in environmental systems contributes to broader knowledge about the fate and transport of anthropogenic halogenated chemicals. The compound's persistence and potential for bioaccumulation, influenced by its high LogP value, make it relevant for environmental monitoring and remediation studies.

The synthesis methodologies for this compound continue to evolve, with research focusing on improving efficiency and reducing environmental impact. Current synthetic approaches typically involve the hydrolysis of the corresponding acid chloride, which can be prepared through multi-step sequences starting from appropriately substituted aromatic precursors. Alternative synthetic routes under investigation include direct halogenation of partially substituted benzoic acids and metal-catalyzed cross-coupling reactions that allow for more selective introduction of specific halogen substituents.

Structure

2D Structure

Properties

IUPAC Name |

2,3,4-trichloro-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3FO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADYKNXAUYNLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556661 | |

| Record name | 2,3,4-Trichloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115549-04-7 | |

| Record name | 2,3,4-Trichloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Another method involves the chlorination of 2,4-dichloro-5-fluorobenzotrichloride in the presence of a Friedel-Crafts catalyst, followed by hydrolysis .

Industrial Production Methods: Industrial production methods for 2,3,4-Trichloro-5-fluorobenzoic acid typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trichloro-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the hydrogen atoms on the benzene ring with an electrophile.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions:

Thionyl Chloride: Used in the preparation of this compound from its precursor.

Friedel-Crafts Catalyst: Used in the chlorination step during the synthesis.

Major Products Formed:

2,3,4-Trichloro-5-fluorobenzoyl Chloride: An intermediate formed during the synthesis.

Various Substituted Derivatives: Depending on the specific reactions and conditions employed.

Scientific Research Applications

Chemistry: 2,3,4-Trichloro-5-fluorobenzoic acid is used as an intermediate in the synthesis of other compounds, particularly in the development of pharmaceuticals and agrochemicals .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in aromatic substitution reactions, leading to the formation of various substituted derivatives . Additionally, its halogenated structure allows it to participate in oxidation and reduction reactions, further expanding its range of applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2,3,4-Trichloro-5-fluorobenzoic acid (and its chloride derivative) with structurally related halogenated benzoic acids:

Key Observations:

Substituent Position and Reactivity: The fluorine at position 5 in this compound enhances electrophilic substitution resistance compared to non-fluorinated analogues like 2,4,5-Trichlorobenzoic acid .

Physical Properties :

- Halogenation increases density; 2,3,4-Trichloro-5-fluorobenzoyl chloride (1.679 g/cm³) is denser than 2,4,5-Trichlorobenzoic acid (1.720 g/cm³) due to fluorine’s lower atomic mass .

Applications :

- The acyl chloride derivative is critical in synthesizing active pharmaceutical ingredients (APIs) and peptides, whereas 2,4,5-Trichlorobenzoic acid is primarily used in herbicides .

Biological Activity

2,3,4-Trichloro-5-fluorobenzoic acid (TCFBA) is a halogenated aromatic compound with significant biological activity. Its unique structure, characterized by three chlorine atoms and one fluorine atom attached to a benzoic acid core, contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and agriculture.

- Molecular Formula : C7H2Cl3FO2

- Molecular Weight : 239.45 g/mol

- Structural Characteristics : The presence of multiple halogens enhances its stability and reactivity, allowing it to participate in various chemical reactions.

Biological Activity

Research indicates that TCFBA exhibits several biological activities, including antimicrobial and herbicidal properties. The following sections detail these activities along with relevant case studies and findings.

Antimicrobial Properties

The halogenated structure of TCFBA is associated with increased antimicrobial efficacy against various pathogens. Studies have demonstrated its effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study : A study published in the Journal of Agricultural and Food Chemistry reported that TCFBA showed significant inhibition of bacterial growth in vitro, particularly against strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of many commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent .

Herbicidal Activity

TCFBA has been investigated for its herbicidal properties. Its ability to disrupt metabolic pathways in plants makes it effective in controlling weed growth.

Research Findings : In a controlled study, TCFBA was applied to several common agricultural weeds. Results indicated a significant reduction in biomass and seed germination rates compared to untreated controls. The compound's mode of action appears to involve interference with photosynthetic processes and hormone regulation within the target plants .

The biological activity of TCFBA is largely attributed to its chemical structure. The electron-withdrawing nature of the halogen atoms enhances the compound's reactivity with biological molecules, allowing it to interact with enzymes and other cellular components.

Pharmacokinetics

Understanding the pharmacokinetics of TCFBA is crucial for assessing its biological efficacy. Research has shown that TCFBA is rapidly absorbed in biological systems, with a half-life that varies depending on environmental conditions such as pH and temperature. Its degradation products have also been studied for their biological effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of TCFBA, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Dichloro-5-fluorobenzoic acid | Two chlorine atoms and one fluorine | Primarily used as a herbicide |

| 2,3-Dichloro-5-fluorobenzoic acid | Two chlorine atoms and one fluorine | Exhibits different biological activities |

| 2-Chlorobenzoic acid | One chlorine atom only | Simpler structure; less reactive |

The presence of multiple halogens in TCFBA enhances its reactivity compared to these similar compounds, contributing to its unique biological activities .

Environmental Impact

The environmental fate of TCFBA has been a subject of study due to concerns regarding its persistence and toxicity. Research indicates that TCFBA can undergo hydrolysis in soil, leading to the formation of active metabolites that retain herbicidal activity. Understanding these pathways is essential for assessing the ecological risks associated with its use .

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 2,3,4-Trichloro-5-fluorobenzoic acid?

- Methodological Answer : Synthesis typically involves sequential halogenation and fluorination of a benzoic acid precursor. For example, chlorination can be achieved using chlorine gas or sodium hypochlorite under controlled pH (10–10.2) and temperature (room temperature) to avoid overhalogenation . Fluorination may require hydrogen fluoride or fluorinating agents like Selectfluor, with reaction times optimized via thin-layer chromatography (TLC) monitoring. Neutralization with hydrochloric acid and recrystallization from ethanol/water mixtures are common purification steps .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood due to potential respiratory irritation. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention . Store separately from oxidizers and bases in a cool, dry environment to prevent hazardous reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify chlorine/fluorine substitution patterns. Use deuterated DMSO or CDCl as solvents, noting peak splitting due to coupling between fluorine and adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHClFO, expected m/z 253.91) and fragmentation patterns .

- FT-IR : Peaks near 1680–1700 cm confirm the carboxylic acid group .

Advanced Research Questions

Q. How can regioselectivity be controlled during halogenation to minimize byproducts?

- Methodological Answer : Regioselectivity in chlorination/fluorination is influenced by directing groups and reaction conditions. For example, electron-withdrawing groups (e.g., -COOH) direct electrophilic substitution to meta/para positions. Using Lewis acids (e.g., FeCl) or low temperatures (-20°C) can enhance specificity. Computational tools (DFT calculations) predict reactive sites, guiding experimental design .

Q. How should researchers address discrepancies in spectroscopic data between synthesis batches?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (e.g., reagent purity, stirring rate) and validate instrumentation calibration.

- Statistical Analysis : Apply t-tests or ANOVA to compare peak intensities/retention times across batches.

- Byproduct Identification : Use LC-MS or GC-MS to detect trace impurities, referencing databases like NIST Chemistry WebBook .

Q. What computational methods predict the compound’s reactivity in environmental or biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with water or biological membranes to assess stability.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for degradation or binding studies .

- QSAR Models : Correlate structural features (e.g., Cl/F substituents) with toxicity or persistence using tools like EPI Suite .

Q. What strategies optimize the analysis of synthetic byproducts?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% formic acid) to resolve polar byproducts.

- Isolation via Prep-TLC : Collect bands from preparative TLC plates and characterize isolated impurities via NMR .

- Mechanistic Studies : Track intermediates via in situ IR or Raman spectroscopy to identify side-reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.